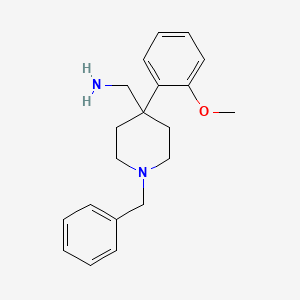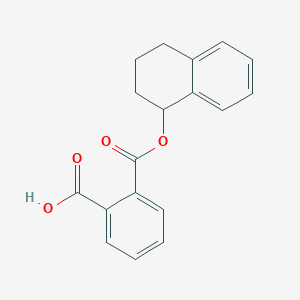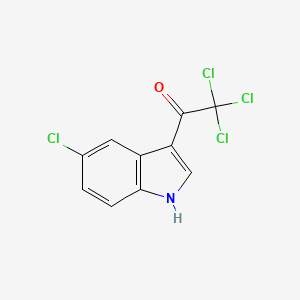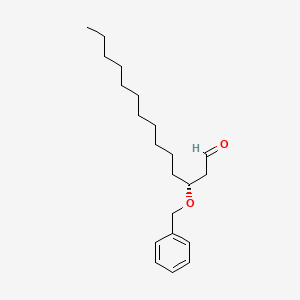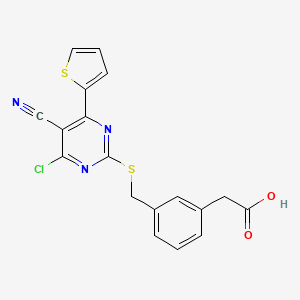![molecular formula C13H16IN5O4 B11831628 [(3aR,4R,6R,6aS)-4-(6-amino-2-iodopurin-9-yl)-2,2-dimethyl-3a,4,6,6a-tetrahydrofuro[3,4-d][1,3]dioxol-6-yl]methanol](/img/structure/B11831628.png)
[(3aR,4R,6R,6aS)-4-(6-amino-2-iodopurin-9-yl)-2,2-dimethyl-3a,4,6,6a-tetrahydrofuro[3,4-d][1,3]dioxol-6-yl]methanol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
[(3aR,4R,6R,6aS)-4-(6-amino-2-iodopurin-9-yl)-2,2-dimethyl-3a,4,6,6a-tetrahydrofuro[3,4-d][1,3]dioxol-6-yl]methanol is a complex organic compound characterized by its unique structure, which includes a purine base with an iodine atom and a tetrahydrofurodioxol ring. This compound is of significant interest in various fields of scientific research due to its potential biological and chemical properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of [(3aR,4R,6R,6aS)-4-(6-amino-2-iodopurin-9-yl)-2,2-dimethyl-3a,4,6,6a-tetrahydrofuro[3,4-d][1,3]dioxol-6-yl]methanol typically involves multiple steps, starting from readily available precursors. The key steps include:
Formation of the Purine Base:
Construction of the Tetrahydrofurodioxol Ring: This involves cyclization reactions under specific conditions to form the tetrahydrofurodioxol ring.
Coupling Reactions: The final step involves coupling the purine base with the tetrahydrofurodioxol ring under controlled conditions to yield the target compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This includes the use of high-throughput synthesis techniques and purification methods such as chromatography and crystallization.
化学反応の分析
Types of Reactions
[(3aR,4R,6R,6aS)-4-(6-amino-2-iodopurin-9-yl)-2,2-dimethyl-3a,4,6,6a-tetrahydrofuro[3,4-d][1,3]dioxol-6-yl]methanol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups present in the compound.
Substitution: The iodine atom in the purine base can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide or thiols.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups into the purine base.
科学的研究の応用
[(3aR,4R,6R,6aS)-4-(6-amino-2-iodopurin-9-yl)-2,2-dimethyl-3a,4,6,6a-tetrahydrofuro[3,4-d][1,3]dioxol-6-yl]methanol has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound’s structure allows it to interact with biological macromolecules, making it useful in studying biochemical pathways.
Industry: Used in the development of new materials and chemical processes.
作用機序
The mechanism of action of [(3aR,4R,6R,6aS)-4-(6-amino-2-iodopurin-9-yl)-2,2-dimethyl-3a,4,6,6a-tetrahydrofuro[3,4-d][1,3]dioxol-6-yl]methanol involves its interaction with specific molecular targets. The iodine atom and the purine base play crucial roles in binding to enzymes or receptors, thereby modulating their activity. The compound may also participate in signaling pathways, influencing cellular processes.
類似化合物との比較
[(3aR,4R,6R,6aS)-4-(6-amino-2-iodopurin-9-yl)-2,2-dimethyl-3a,4,6,6a-tetrahydrofuro[3,4-d][1,3]dioxol-6-yl]methanol can be compared with other purine derivatives and compounds containing tetrahydrofurodioxol rings. Similar compounds include:
Adenosine: A naturally occurring purine nucleoside.
Inosine: Another purine nucleoside with different functional groups.
2-Iodoadenosine: A purine derivative with an iodine atom at the 2-position.
The uniqueness of this compound lies in its combined structural features, which confer distinct chemical and biological properties.
特性
分子式 |
C13H16IN5O4 |
|---|---|
分子量 |
433.20 g/mol |
IUPAC名 |
[(3aR,4R,6R,6aS)-4-(6-amino-2-iodopurin-9-yl)-2,2-dimethyl-3a,4,6,6a-tetrahydrofuro[3,4-d][1,3]dioxol-6-yl]methanol |
InChI |
InChI=1S/C13H16IN5O4/c1-13(2)22-7-5(3-20)21-11(8(7)23-13)19-4-16-6-9(15)17-12(14)18-10(6)19/h4-5,7-8,11,20H,3H2,1-2H3,(H2,15,17,18)/t5-,7+,8-,11-/m1/s1 |
InChIキー |
KNWSBURSUIDKHK-GZCUOZMLSA-N |
異性体SMILES |
CC1(O[C@H]2[C@H](O[C@H]([C@@H]2O1)N3C=NC4=C(N=C(N=C43)I)N)CO)C |
正規SMILES |
CC1(OC2C(OC(C2O1)N3C=NC4=C(N=C(N=C43)I)N)CO)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


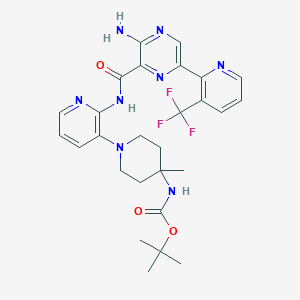
![bis[(2R)-2-amino-5-(carbamoylamino)pentanoyl] 2-hydroxybutanedioate](/img/structure/B11831558.png)
![(9R,9aR)-6-chloro-9a-(prop-2-en-1-yl)-1H,2H,3H,9H,9aH-benzo[b]pyrrolizin-9-amine](/img/structure/B11831561.png)
![3,5-Pyrazolidinedione, 4-[(4-propoxy-1-naphthalenyl)methylene]-](/img/structure/B11831569.png)
![(3S,8R,9S,10R,13S,14S)-3-((tert-butyldimethylsilyl)oxy)-10,13-dimethyl-17-(pyridin-3-yl)-2,3,4,7,8,9,10,11,12,13,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-ol](/img/structure/B11831571.png)
![Indeno[2,1-b]pyran-9-carboxaldehyde, 4-methyl-2-(4-methylphenyl)-](/img/structure/B11831574.png)

